(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25N5O4S and its molecular weight is 443.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .
Mode of Action
This compound acts as an activator of GIRK channels . It binds to these channels and induces a conformational change that allows potassium ions to flow through the channel . This ion flow hyperpolarizes the cell, making it less likely to fire an action potential .
Biochemical Pathways
The activation of GIRK channels by this compound affects the potassium ion homeostasis within the cell . This can influence various biochemical pathways, particularly those involved in neuronal signaling . The downstream effects of this activation are complex and can vary depending on the specific type of cell and its physiological context .
Pharmacokinetics
The compound has been evaluated in tier 1 dmpk assays and shown to havenanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound can have various molecular and cellular effects. In neurons, for example, it can reduce excitability and modulate synaptic transmission . These effects could potentially be harnessed for therapeutic purposes, such as the treatment of neurological disorders .
Biochemical Analysis
Biochemical Properties
The compound interacts with G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons . The compound has been found to display nanomolar potency as a GIRK1/2 activator .
Cellular Effects
The compound’s interaction with GIRK channels influences cell function. By activating these channels, it can hyperpolarize the cell membrane, reducing the cell’s excitability . This can impact various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through its interaction with GIRK channels . It acts as an activator for these channels, leading to an influx of K+ ions into the cell . This influx hyperpolarizes the cell membrane, reducing the cell’s excitability .
Temporal Effects in Laboratory Settings
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over prototypical urea-based compounds
Biological Activity
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a complex organic molecule that integrates multiple functional groups known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several notable structural components:
- Tetrahydrothiophene moiety : Known for its potential antimicrobial and anticancer properties.
- Furan ring : Associated with anti-inflammatory and antioxidant activities.
- Pyrazolo[3,4-b]pyridine core : Exhibits various biological activities including antiviral and anticancer effects.
- Methylpiperazine group : Enhances solubility and bioavailability.
Biological Activities
Preliminary studies indicate that this compound may exhibit significant biological activities:
Anticancer Activity
Research has shown that pyrazolo[3,4-b]pyridine derivatives can act as modulators of various signaling pathways involved in cancer progression. For instance, compounds with similar structures have demonstrated efficacy as inhibitors of kinases involved in tumor growth and metastasis .
Antimicrobial Properties
Compounds incorporating thiophene structures have been reported to possess antimicrobial activity. The unique combination of functional groups in this compound may contribute to enhanced antibacterial and antifungal effects .
Anti-inflammatory Effects
The presence of furan rings is often linked to anti-inflammatory properties. Studies suggest that derivatives containing furan can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Inhibition of kinase activity : Similar compounds have been shown to inhibit kinases such as JAK1 and GSK3, which are critical in cancer cell signaling pathways .
- Interaction with DNA/RNA : Some derivatives may bind to nucleic acids, disrupting replication or transcription processes in pathogens or cancer cells .
Case Studies and Research Findings
Synthesis and Optimization
The synthesis of this compound involves multiple steps that require careful optimization to enhance yield and purity. Common methods include:
- Formation of the tetrahydrothiophene ring .
- Introduction of the furan moiety through electrophilic substitution .
- Construction of the pyrazolo[3,4-b]pyridine core via cyclization reactions .
These synthetic pathways are crucial for producing compounds with desired biological activities efficiently.
Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-14-19-16(21(27)25-8-6-24(2)7-9-25)12-17(18-4-3-10-30-18)22-20(19)26(23-14)15-5-11-31(28,29)13-15/h3-4,10,12,15H,5-9,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBVKVFHGQHEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.